Cas no 392288-55-0 (N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide)

N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide structure
392288-55-0 structure
Product Name:N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide
CAS No:392288-55-0
MF:C17H21N3OS
MW:315.43314242363
CID:5994003
PubChem ID:4216142
Update Time:2025-07-16

N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide
    • Pentanamide, N-[2,6-dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-
    • N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
    • Oprea1_468987
    • N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
    • 392288-55-0
    • F0396-0352
    • AKOS024576400
    • Inchi: 1S/C17H21N3OS/c1-3-4-8-16(21)18-17-14-10-22-11-15(14)19-20(17)13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,18,21)
    • InChI Key: KTRZTYFHLCMEQI-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=CC(C)=C2)N=C2CSCC2=1)(=O)CCCC

Computed Properties

  • Exact Mass: 315.14053348g/mol
  • Monoisotopic Mass: 315.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 546.4±50.0 °C(Predicted)
  • pka: 14.09±0.20(Predicted)

N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide Pricemore >>

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Additional information on N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpentanamide

Introduction to N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide (CAS No. 392288-55-0)

N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 392288-55-0, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in drug discovery and development. The presence of multiple heterocyclic rings, including a thiophene and a pyrazole moiety, contributes to its complex chemical behavior and makes it an intriguing candidate for further investigation.

The molecular structure of N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide features a pentanamide side chain attached to a thieno[3,4-cpyrazole] core. The thiophene ring introduces a sulfur atom into the system, which can participate in various hydrogen bonding and coordination interactions, while the pyrazole ring provides additional sites for electronic and steric modulation. The 3-methylphenyl group further enhances the compound's lipophilicity and may influence its metabolic stability and bioavailability.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. Thieno[3,4-cpyrazole] derivatives have been particularly studied for their potential as kinase inhibitors and other therapeutic applications. The compound N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide is no exception and has been explored in several preclinical studies for its pharmacological properties.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The combination of the thiophene and pyrazole rings creates a multifaceted scaffold that can engage with various enzymes and receptors. For instance, studies have suggested that derivatives of this class may inhibit certain kinases involved in cancer progression. The presence of the pentanamide group also adds a layer of complexity that can be fine-tuned to optimize binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking simulations have been particularly useful in identifying how N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide interacts with its intended targets. These simulations have provided valuable insights into the compound's potential as a lead molecule for drug development.

The synthesis of this compound presents both challenges and opportunities. The multi-step synthesis involves the construction of the thieno[3,4-cpyrazole] core followed by functionalization with the pentanamide side chain and the 3-methylphenyl group. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to achieve high yields and purity. These methods are crucial for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

In addition to its synthetic considerations, the pharmacokinetic properties of N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide are of great interest. Researchers are evaluating its solubility, stability, and metabolic pathways to assess its potential as a viable drug candidate. Preclinical studies have begun to explore its efficacy in animal models for various diseases, including cancer and inflammatory disorders.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide. These technologies allow for rapid screening of large libraries of compounds based on their predicted biological activity. By leveraging these tools, researchers can prioritize compounds that are most likely to succeed in later stages of development.

The future prospects for this compound are promising. As more data becomes available from preclinical studies and computational analyses, its potential applications may become clearer. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from bench to bedside. The development of novel therapeutic agents relies on interdisciplinary approaches that combine chemistry, biology, pharmacology, and computational science.

In conclusion, N-2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]pentanamide (CAS No. 392288-55-0) represents an exciting area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As our understanding of its properties grows through ongoing research efforts,its role in addressing critical health challenges may become increasingly significant。

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